molecular formula C24H28N6O2 B2765696 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851939-85-0

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2765696
CAS No.: 851939-85-0
M. Wt: 432.528
InChI Key: NHTXQCCBYCUSAV-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Scientific Research Applications

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

    1,3,7-Trimethylxanthine: Known for its stimulant effects.

    8-(4-Methylpiperazin-1-yl)methyl-1,3,7-trimethylxanthine: Similar structure but different biological activity.

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-26-11-13-29(14-12-26)16-20-25-22-21(23(31)28(3)24(32)27(22)2)30(20)15-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTXQCCBYCUSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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